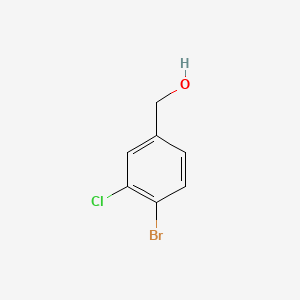

(4-Bromo-3-chlorophenyl)methanol

Beschreibung

(4-Bromo-3-chlorophenyl)methanol (CAS 120077-68-1) is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . The compound features a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted with bromine (Br) at the para (4th) position and chlorine (Cl) at the meta (3rd) position. Its InChIKey (YYVUZWHLVSZIQH-UHFFFAOYSA-N) and InChI code provide precise structural identification . This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where halogen substituents influence reactivity and binding properties.

Eigenschaften

IUPAC Name |

(4-bromo-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNNVRGECWRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-68-1 | |

| Record name | (4-bromo-3-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Bromo-3-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the bromination and chlorination of benzyl alcohol derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The industrial synthesis routes are designed to be scalable and cost-effective, ensuring the compound’s availability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromo-3-chlorophenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under appropriate conditions

Major Products Formed:

Oxidation: 4-Bromo-3-chlorobenzaldehyde or 4-Bromo-3-chlorobenzoic acid.

Reduction: Various reduced derivatives depending on the specific reaction pathway.

Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms

Wissenschaftliche Forschungsanwendungen

(4-Bromo-3-chlorophenyl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (4-Bromo-3-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Benzyl Alcohols

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, F, CF₃) : Chlorine and fluorine increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. The trifluoromethyl group (CF₃) significantly boosts lipophilicity, making the compound more membrane-permeable .

- Methyl Group (CH₃) : Reduces polarity compared to Cl, lowering melting and boiling points .

- Solubility : While direct solubility data for the target compound is unavailable, analogs like N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea (CAS 1664) show moderate aqueous solubility (~1.6 mg/mL at 25°C), suggesting that chlorine and bromine substituents reduce hydrophilicity .

Functional Group Variants

Table 2: Functional Group Comparison

Key Observations :

- Reactivity: The hydroxymethyl group (-CH₂OH) in the target compound allows for oxidation to aldehydes or ketones, while the ketone in 1-(4-Bromo-3-chlorophenyl)ethanone is less reactive toward nucleophiles due to steric hindrance . Carboxylic acid derivatives (e.g., 2-(4-Bromo-3-chlorophenyl)acetic acid) are more water-soluble at high pH, enabling applications in ionic synthesis .

Biologische Aktivität

(4-Bromo-3-chlorophenyl)methanol is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Overview

The compound has the molecular formula and features both bromine and chlorine substituents on a phenyl ring, along with a hydroxyl group (-OH) at the benzyl position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in scientific research and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzyme activities, which may lead to alterations in metabolic pathways.

- Protein Interactions : The compound potentially interacts with proteins involved in cellular signaling, impacting cellular functions and responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented, suggesting potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety in biological systems. Key aspects include:

- Solubility : The compound's solubility in aqueous environments influences its bioavailability.

- Metabolism : Understanding how the compound is metabolized in vivo is essential for predicting its therapeutic potential and possible side effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Chlamydia species, outperforming traditional antibiotics like spectinomycin at lower concentrations .

- Cancer Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound could reduce cell viability significantly, suggesting its potential role in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at benzyl position | Antimicrobial, anticancer |

| (4-Bromo-3-chlorophenyl)acetic acid | Carboxylic acid group | Moderate antibacterial properties |

| (4-Bromo-3-chlorophenyl)ethanamine | Amine group instead of hydroxyl | Notable neuroactive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.